trans-Diamminetetrachloroplatinum
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Overview
Description
trans-Diamminetetrachloroplatinum: is a platinum-based compound with the chemical formula Pt(NH₃)₂Cl₄ It is a member of the platinum(IV) family of compounds and is known for its octahedral geometry
Mechanism of Action
Target of Action
Azane;Platinum(4+);Tetrafluoride, also known as trans-Diamminetetrachloroplatinum, Platinum, diamminetetrachloro-, (OC-6-11)-, or NSC 123895, is an inorganic compound with the chemical formula PtF4 . In the solid state, the compound features platinum(IV) in octahedral coordination geometry
Mode of Action
It’s known that the compound features platinum(iv) in octahedral coordination geometry .
Biochemical Pathways
It’s known that photoactive metal complexes can induce novel effects on biochemical pathways and combat resistance to conventional drugs .
Pharmacokinetics
A systematic assessment of the pharmacokinetics for platinum analogues with quantification of total platinum and intact drugs at both animal and target cell levels can help us understand the pharmacokinetics of platinum-based anticancer drugs comprehensively, which can further provide a scientific basis for the study of their efficacy and toxicity .
Result of Action
It’s known that a solution of platinum tetrafluoride in water rapidly decomposes, releasing heat and forming an orange coloured platinum dioxide hydrate precipitate and fluoroplatinic acid .
Action Environment
It’s known that the compound decomposes to platinum metal and fluorine gas when heated to a red hot temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Diamminetetrachloroplatinum typically involves the reaction of tetrachloroplatinate(II) with ammonia . The process can be summarized as follows:
- Dissolve potassium tetrachloroplatinate(II) in water.
- Add ammonia to the solution, which leads to the formation of This compound .
- The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: trans-Diamminetetrachloroplatinum undergoes several types of chemical reactions, including:
Reduction: It can be reduced by thi
Properties
CAS No. |
16893-06-4 |
---|---|
Molecular Formula |
Cl4H6N2Pt |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
azane;tetrachloroplatinum |
InChI |
InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+4/p-4 |
InChI Key |
RBHOYUZKIANPPG-UHFFFAOYSA-J |
SMILES |
N.N.[F-].[F-].[F-].[F-].[Pt+4] |
Canonical SMILES |
N.N.Cl[Pt](Cl)(Cl)Cl |
Key on ui other cas no. |
16893-05-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the relationship between the structure of platinum compounds (cis vs. trans) and their biological activity?
A2: The distinct spatial arrangements of ligands around the central platinum atom in cisplatin and trans-Diamminetetrachloroplatinum dictate their contrasting biological activities. [] The cis configuration in cisplatin allows for the formation of intrastrand crosslinks on DNA, primarily between adjacent guanine bases. This specific type of DNA damage is difficult for cells to repair and is considered the primary mechanism of cisplatin's anticancer activity.
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